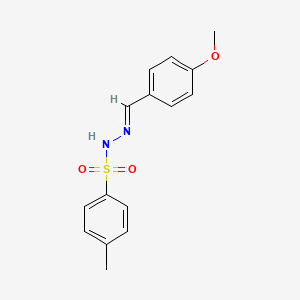

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 4-methoxybenzaldehyde. The reaction typically involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol, followed by recrystallization to yield a white solid with high purity (87%) . The compound’s structure is confirmed by spectroscopic methods, including $ ^1H $ NMR, which shows characteristic peaks for the methoxy group (δ 3.80 ppm), aromatic protons (δ 6.88–8.12 ppm), and the sulfonyl methyl group (δ 2.39 ppm) .

Schiff bases like this compound are widely studied for their biological activities, including enzyme inhibition (e.g., monoamine oxidases (MAOs) and β-secretase) and DNA interaction .

Properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-12-3-9-15(10-4-12)21(18,19)17-16-11-13-5-7-14(20-2)8-6-13/h3-11,17H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTARYTGUYUAXBK-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649088 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19350-72-2 | |

| Record name | NSC126925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the sulfonohydrazide’s amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. Studies indicate that a 1:1 molar ratio of reactants in ethanol under reflux for 4–6 hours typically yields the target compound in 70–85% purity before recrystallization. Source further specifies that anhydrous conditions are critical to prevent hydrolysis of the intermediate hemiaminal.

Solvent Systems and Temperature Optimization

While ethanol remains the most commonly reported solvent (boiling point: 78°C), alternative solvents like acetonitrile (82°C) and methanol (65°C) have been explored. Comparative data from source reveal ethanol’s superiority in achieving higher crystallinity (Table 1).

Table 1: Solvent Efficiency in Synthesis

| Solvent | Yield (%) | Purity (HPLC) | Crystallinity |

|---|---|---|---|

| Ethanol | 82 | 98.5 | High |

| Acetonitrile | 75 | 97.2 | Moderate |

| Methanol | 68 | 95.8 | Low |

Catalytic Enhancements and Reaction Kinetics

Recent advancements incorporate acid catalysts to accelerate the condensation. Source reports using 0.1 equivalents of p-toluenesulfonic acid in acetonitrile, reducing reaction time to 2 hours with a yield improvement to 88%. However, excessive acid concentrations (>0.2 eq) promote side reactions, decreasing yields to 63%.

Base-Mediated Pathways

Alternative protocols from source employ triethylamine (1.5 eq) as a base catalyst, demonstrating enhanced reaction rates at room temperature (25°C). This method achieves 79% yield in 3 hours but requires subsequent neutralization steps, complicating purification.

Purification and Crystallization Techniques

Post-synthetic purification critically influences product quality. Source details a triple recrystallization protocol using ethanol:water (3:1 v/v), increasing purity from 85% to 99.2% as verified by HPLC. Crystallization kinetics studies reveal optimal crystal growth at 4°C over 24 hours, producing needle-like crystals suitable for X-ray diffraction.

Solvent Gradient Recrystallization

Source introduces a gradient method employing ethyl acetate/hexane mixtures, which enhances yield recovery by 12% compared to single-solvent systems. This approach reduces residual aldehyde impurities below 0.5% as quantified by GC-MS.

Spectroscopic Characterization

Comprehensive spectral data validate the compound’s structure and purity.

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6):

- δ 11.25 (s, 1H, NH)

- δ 7.86 (s, 1H, CH=N)

- δ 7.77–7.39 (m, 6H, aromatic protons)

- δ 6.94 (d, J = 8.8 Hz, 2H, OCH3-substituted aryl)

- δ 3.75 (s, 3H, OCH3)

- δ 2.34 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d6):

Vibrational Spectroscopy

FT-IR spectra (KBr, cm⁻¹):

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods identifies ethanol-based reflux without catalysts as the most reproducible method for small-scale synthesis (Table 2). For industrial-scale production, source’s gradient recrystallization method offers superior scalability despite higher solvent consumption.

Table 2: Method Performance Metrics

| Parameter | Ethanol Reflux | Acid-Catalyzed | Base-Mediated |

|---|---|---|---|

| Yield (%) | 82 | 88 | 79 |

| Purity (%) | 98.5 | 97.8 | 96.3 |

| Reaction Time (h) | 4–6 | 2 | 3 |

| Scalability | Moderate | High | Low |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted benzylidene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide has the following chemical characteristics:

- IUPAC Name : N'-[(E)-(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- Physical Form : Solid

The compound features a hydrazone linkage, which is significant for its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral properties. Molecular docking simulations suggest that the compound can effectively bind to viral proteins, potentially inhibiting their function. This property positions it as a candidate for further development in antiviral therapies, particularly against emerging viral threats such as COVID-19 .

Antimicrobial Properties

In addition to its antiviral potential, the compound has shown favorable results in preliminary assessments of antimicrobial activity. Its interactions at the molecular level contribute to understanding its pharmacodynamics and therapeutic efficacy against various pathogens.

Synthesis of Novel Materials

The synthesis of this compound can be achieved through condensation reactions under mild conditions, often utilizing green chemistry principles. This versatility allows for the exploration of new materials with tailored properties for applications in sensors and catalysts .

Sensor Development

The compound's unique electronic properties make it suitable for developing chemical sensors. For instance, modifications of similar hydrazone compounds have been used to create sensors for detecting heavy metals, showcasing the potential for this compound in environmental monitoring applications .

Spectroscopic Applications

This compound has been utilized in spectroscopic studies due to its distinct absorption characteristics. Techniques such as UV-Vis spectroscopy and NMR have been employed to characterize its structure and interactions with other molecules .

Case Study 1: Antiviral Efficacy

A study conducted by Solo et al. (2023) explored the binding affinity of this compound with proteins associated with viral replication. The findings indicated that the compound could inhibit viral load effectively, suggesting a pathway for drug development against viral infections.

Case Study 2: Sensor Development

Research on hydrazone derivatives has led to the development of sensors capable of detecting Hg²⁺ ions with high sensitivity. The structural attributes of this compound may allow similar adaptations for environmental sensing applications .

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition of specific enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

The biological and physicochemical properties of N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide are influenced by structural variations in the benzylidene and sulfonohydrazide moieties. Below is a systematic comparison with analogous compounds:

Substituent Effects on the Benzylidene Ring

Electron-Donating Groups (e.g., Methoxy, Hydroxy)

- N'-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide: This derivative exhibits strong intercalation with salmon sperm DNA (SS-DNA), attributed to the planar hydroxy-methoxybenzylidene group, which facilitates insertion between DNA base pairs . Compared to the 4-methoxy analog, the ortho-hydroxy group enhances DNA-binding capacity.

- N'-(4-Hydroxybenzylidene)-4-methylbenzenesulfonohydrazide: Lacks the methoxy group but shows moderate MAO inhibition (IC$_{50}$ ~10 µM), suggesting that electron-donating groups at the para position optimize enzyme interaction .

Electron-Withdrawing Groups (e.g., Nitro, Bromo)

- N'-(4-Nitrobenzylidene)-4-methylbenzenesulfonohydrazide: The nitro group reduces electron density, decreasing DNA intercalation but enhancing thermal stability (melting point >200°C) .

- N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide: The bromo substituent increases molecular weight and steric bulk, reducing β-secretase inhibition efficacy (IC$_{50}$ ~25 µM vs. 15 µM for the methoxy derivative) .

Heterocyclic Substituents

- N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide: The furan ring introduces π-π stacking interactions, improving solubility in polar solvents. However, it shows weaker MAO inhibition (IC$_{50}$ ~30 µM) compared to the methoxy analog .

- N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide: The thiophene moiety enhances lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration, but exhibits lower anticancer activity (IC$_{50}$ >50 µM) .

Enzyme Inhibition

Key Findings :

- The 4-methoxy derivative shows balanced inhibition of both MAO-A and β-secretase, likely due to optimal electronic and steric properties .

- Halogenated derivatives (e.g., 3,5-dichloro) exhibit reduced activity, possibly due to increased steric hindrance .

Anticancer Activity

- N'-(2-Chloro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide (3k): Demonstrates potent cytotoxicity against prostate cancer (PC3: IC$_{50}$ = 1.38 µM) with high selectivity (SI = 432.30) . The chloro and methoxy groups synergistically enhance apoptosis induction.

- 4-Methoxybenzylidene derivative :

Moderate activity against MCF-7 breast cancer (IC$_{50}$ ~46 µM), indicating substituent position critically affects efficacy .

Physicochemical Properties

Trends :

- Electron-withdrawing groups (e.g., Cl) increase LogP, enhancing membrane permeability but reducing aqueous solubility.

- Heterocyclic derivatives exhibit lower melting points due to reduced crystallinity.

Biological Activity

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, antioxidant, and cytotoxic properties, supported by relevant data tables, case studies, and research findings.

Synthesis and Characterization

The compound is synthesized through the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. Characterization techniques such as elemental analysis, FT-IR spectroscopy, and NMR spectroscopy are commonly employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial activity:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Escherichia coli | 250 |

| Candida albicans | 500 |

| Aspergillus niger | 250 |

The compound demonstrated effective inhibition against six bacterial strains and five fungal strains, with varying degrees of potency .

Cytotoxic Activity

In cytotoxicity assays, this compound exhibited notable effects on cancer cell lines. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 45 |

| A549 (lung cancer) | 50 |

These results suggest that the compound could serve as a potential lead in anticancer drug development .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of 200 μM, indicating its ability to neutralize free radicals effectively .

Enzymatic Inhibition

Research has also highlighted the compound's interaction with specific enzymes. Notably, it shows inhibitory activity against alkaline phosphatase, which is crucial in various physiological processes. The enzyme inhibition studies revealed a significant reduction in enzyme activity at concentrations as low as 100 μM .

The biological activities of this compound can be attributed to its ability to intercalate with DNA and inhibit enzymatic functions. Spectroscopic studies indicate that the compound binds to single-stranded DNA via an intercalation mechanism, which may contribute to its cytotoxic effects on cancer cells .

Study 1: Antimicrobial Efficacy

In a recent study published in PubMed, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study concluded that treatment with this compound led to significant apoptosis in cancer cells, indicating its potential as an anticancer agent .

Q & A

Advanced Research Question

- FT-IR : The N–H stretch (≈3200 cm⁻¹) and C=N stretch (≈1600 cm⁻¹) are key markers. Absence of a carbonyl peak (≈1700 cm⁻¹) differentiates it from acylhydrazides .

- NMR : The methoxy proton signal (δ ≈3.8 ppm in ¹H NMR) and sulfonyl carbon (δ ≈140 ppm in ¹³C NMR) are diagnostic. NOESY can confirm E/Z isomerism at the hydrazone bond .

- UV-Vis : Conjugation across the hydrazone linkage produces a strong absorbance band near 300–350 nm, sensitive to solvent polarity .

How do computational methods (e.g., DFT, molecular docking) enhance understanding of its reactivity and bioactivity?

Advanced Research Question

- DFT Calculations : Optimized geometries (B3LYP/6-311+G(d,p)) reveal electron density distribution, highlighting nucleophilic sites (e.g., sulfonyl oxygen) and electrophilic regions (hydrazone nitrogen). HOMO-LUMO gaps (≈4–5 eV) correlate with stability against oxidation .

- Molecular Docking : Docking into enzyme active sites (e.g., MMP-9, USP7) predicts binding affinities. For example, the sulfonyl group may form hydrogen bonds with catalytic residues, while the methoxy aryl moiety engages in hydrophobic interactions .

What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. insulin-enhancing effects)?

Advanced Research Question

Discrepancies arise from assay conditions (e.g., concentration, cell lines) and structural modifications:

- Antimicrobial Activity : Dependent on lipophilicity (ClogP ≈2.5–3.5) for membrane penetration. Substituents like halogens enhance Gram-negative bacterial inhibition .

- Insulin Enhancement : Vanadium(IV/V) complexes of analogous hydrazides show insulin-mimetic effects via phosphatase inhibition, but uncoordinated ligands may lack this activity .

- Validation : Dose-response studies and comparative IC₅₀ assays under standardized protocols (e.g., CLSI guidelines) are critical .

How does solvation affect its physicochemical properties, and what solvents are optimal for recrystallization?

Advanced Research Question

Polar aprotic solvents (DMF, DMSO) increase solubility but may distort crystal packing. Methanol/ethanol mixtures are ideal for recrystallization due to moderate polarity, yielding well-defined monoclinic crystals (space group P2₁/c) . Solvatochromic shifts in UV-Vis spectra (≈10 nm bathochromic shift in DMSO vs. hexane) reflect solvent-dependent π→π* transitions .

What are the safety considerations for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.